molecular formula C18H19N3O3S B2585181 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione CAS No. 902579-11-7

6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione

Cat. No.: B2585181
CAS No.: 902579-11-7
M. Wt: 357.43
InChI Key: XPHHTOVJWNQCCL-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of quinazoline derivatives, including those similar to 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione, involves complex processes that yield compounds with potential biological activity. For example, the synthesis of 5,6-dimethoxyquinazolin-2(1H)-one derivatives highlights the intricate methods used to prepare quinazoline compounds, which are key intermediates for various pharmacologically active substances (Press et al., 1986). Furthermore, a practical and large-scale synthesis approach for rac-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester has been developed, showcasing efficient methods for producing quinazoline derivatives on a commercial scale (Bänziger et al., 2000).

Catalytic Synthesis Using Carbon Dioxide

The synthesis of quinazoline-2,4(1H,3H)-diones, closely related to the chemical structure of interest, can be efficiently achieved using carbon dioxide and a catalytic amount of DBU or DBN, demonstrating an environmentally friendly and sustainable chemical synthesis route. This method has successfully synthesized key intermediates like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione with excellent yields, indicating a promising approach for the preparation of quinazoline derivatives (Mizuno et al., 2007).

Antimicrobial and Antitubercular Activities

Quinazoline derivatives exhibit significant biological activities, including antimicrobial and antitubercular properties. The synthesis and study of thiazolo and thiazino benzoquinazolines, for instance, have revealed that some compounds show promising antimicrobial activities. This highlights the potential of quinazoline derivatives in the development of new antimicrobial agents (Gupta & Chaudhary, 2012). Additionally, a series of 4-anilinoquinolines and 4-anilinoquinazolines, including 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, have been identified as novel inhibitors of Mycobacterium tuberculosis, showcasing the significant potential of these compounds in treating tuberculosis (Asquith et al., 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione involves the reaction of 2-amino-5-methoxybenzoic acid with 4-methoxybenzaldehyde to form 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-one, which is then converted to the desired product through a thionation reaction.", "Starting Materials": [ "2-amino-5-methoxybenzoic acid", "4-methoxybenzaldehyde", "thionating agent (e.g. Lawesson's reagent)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Condensation reaction between 2-amino-5-methoxybenzoic acid and 4-methoxybenzaldehyde in the presence of a condensing agent (e.g. EDCI/HOBt) and a base (e.g. DIPEA) in a suitable solvent (e.g. DMF) to form 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-one.", "Step 2: Thionation reaction of 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-one with a thionating agent (e.g. Lawesson's reagent) in a suitable solvent (e.g. dichloromethane) to form 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione.", "Step 3: Purification of the product by column chromatography or recrystallization." ] }

CAS No.

902579-11-7

Molecular Formula

C18H19N3O3S

Molecular Weight

357.43

IUPAC Name

6,7-dimethoxy-4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O3S/c1-22-12-6-4-11(5-7-12)10-19-17-13-8-15(23-2)16(24-3)9-14(13)20-18(25)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,25)

InChI Key

XPHHTOVJWNQCCL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC

solubility

not available

Origin of Product

United States

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